Octahydro-1H-pyrrolo[3,4-c]pyridin-1-one hydrochloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of octahydro-1H-pyrrolo[3,4-c]pyridin-1-one hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of pyrrole with acyl (bromo)acetylenes to form 2-(acylethynyl)pyrroles, followed by the addition of propargylamine to yield N-propargylenaminones. The final step involves intramolecular cyclization catalyzed by cesium carbonate in dimethyl sulfoxide .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar cyclization techniques. The process is optimized for yield and purity, with careful control of reaction conditions to ensure consistency and scalability .
Chemical Reactions Analysis
Types of Reactions
Octahydro-1H-pyrrolo[3,4-c]pyridin-1-one hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield different hydrogenated forms of the compound.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
Scientific Research Applications
Octahydro-1H-pyrrolo[3,4-c]pyridin-1-one hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing into its potential use as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of octahydro-1H-pyrrolo[3,4-c]pyridin-1-one hydrochloride involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in key biological processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrolopyridine derivatives such as pyrrolo[1,2-a]pyrazines and pyrrolo[3,4-b]pyridines .
Uniqueness
Octahydro-1H-pyrrolo[3,4-c]pyridin-1-one hydrochloride is unique due to its specific structural features and the range of biological activities it exhibits. Compared to other similar compounds, it has shown promising results in preliminary studies, making it a compound of interest for further research .
Properties
IUPAC Name |
2,3,3a,4,5,6,7,7a-octahydropyrrolo[3,4-c]pyridin-1-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O.ClH/c10-7-6-1-2-8-3-5(6)4-9-7;/h5-6,8H,1-4H2,(H,9,10);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVYPNOPQZDFIQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2C1C(=O)NC2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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